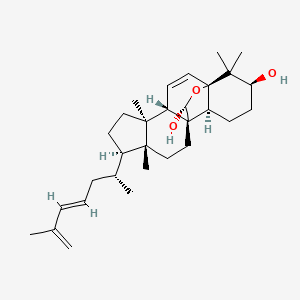

Charantadiol A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Charantadiol A is typically isolated from the ethanolic extract of wild bitter melon leaves. The extraction process involves drying and powdering the leaves, followed by extraction with ethanol at room temperature. The extract is then subjected to fractionation using open column chromatography. The specific subfraction containing this compound is further purified using semi-preparative high-performance liquid chromatography (HPLC) with a Lichrosorb Si gel 60 column, eluted with a mixture of dichloromethane and ethyl acetate .

Industrial Production Methods

Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification processes.

Chemical Reactions Analysis

Types of Reactions

Charantadiol A undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield epoxides or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Charantadiol A has been extensively studied for its anti-inflammatory properties. It has shown efficacy in reducing the production of pro-inflammatory cytokines such as interleukin-6 and interleukin-8 in human monocytic cells. Additionally, it has been investigated for its potential use in treating periodontal diseases caused by Porphyromonas gingivalis .

In the field of medicine, this compound is being explored for its potential to modulate immune responses and reduce inflammation in various disease models. Its unique structure and bioactivity make it a promising candidate for further research in drug development.

Mechanism of Action

Charantadiol A exerts its effects by modulating the expression of receptors expressed on myeloid cells, specifically triggering the mRNA levels of these receptors. This modulation leads to a reduction in the production of pro-inflammatory cytokines, thereby reducing inflammation. The exact molecular targets and pathways involved in this process are still under investigation, but it is believed that this compound interacts with key signaling molecules involved in the inflammatory response .

Comparison with Similar Compounds

Charantadiol A is structurally similar to other compounds isolated from the bitter melon plant, such as Kuguacin R and Momordicoside P. These compounds share a similar cucurbitane skeleton but differ in their functional groups and side chains. The unique structure of this compound, particularly the presence of the 5β,19-epoxy group, distinguishes it from other similar compounds and contributes to its unique bioactivity .

List of Similar Compounds

- Kuguacin R

- Momordicoside P

- 5,19-Epoxy-19S,25-dimethoxycucurbita-6,23-dien-3-ol

- 5,19-Epoxy-19R,25-dimethoxycucurbita-6,23-dien-3-ol

- Karavilagenin D

Properties

Molecular Formula |

C30H46O3 |

|---|---|

Molecular Weight |

454.7 g/mol |

IUPAC Name |

(1R,4S,5S,8R,9R,12S,13S,16S,19R)-5,9,17,17-tetramethyl-8-[(2R,4E)-6-methylhepta-4,6-dien-2-yl]-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol |

InChI |

InChI=1S/C30H46O3/c1-19(2)9-8-10-20(3)21-13-15-28(7)22-14-16-30-23(11-12-24(31)26(30,4)5)29(22,25(32)33-30)18-17-27(21,28)6/h8-9,14,16,20-25,31-32H,1,10-13,15,17-18H2,2-7H3/b9-8+/t20-,21-,22+,23+,24+,25-,27-,28+,29+,30-/m1/s1 |

InChI Key |

SOYAGUJRHLJJFJ-FBEBMSKOSA-N |

Isomeric SMILES |

C[C@H](C/C=C/C(=C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)O[C@H]4O)C)C |

Canonical SMILES |

CC(CC=CC(=C)C)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4O)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.